molecular formula C16H10ClFN2OS B15040707 (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15040707
M. Wt: 332.8 g/mol
InChI Key: HYEJGWAIPMGSGX-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-(2-Chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is a thiazolone derivative characterized by a 1,3-thiazol-4-one core substituted at the 2-position with a 2-chloroanilino group and at the 5-position with a 4-fluorophenylmethylidene moiety. The (5E) configuration indicates the stereochemistry of the exocyclic double bond.

Properties

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+

InChI Key

HYEJGWAIPMGSGX-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. Common synthetic routes include:

    Condensation Reaction: Reacting 2-chlorobenzaldehyde with 4-fluorobenzylidene thiazolidinone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization Reaction: Using a cyclization agent like phosphorus oxychloride (POCl3) to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit antimicrobial and anti-inflammatory properties. It can be used in the development of new antibiotics or anti-inflammatory drugs.

Medicine

In medicine, the compound’s potential anticancer properties are of significant interest. It may be studied for its ability to inhibit cancer cell growth and induce apoptosis.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact melting points (mp), purity, and stability:

Compound Name Melting Point (°C) HPLC Purity (%) Reference
(2E,5E)-2-[(4-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one 179.5–183.7 98.7
(2E,5E)-2-[(2-Chlorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one 169.4–171.3 93.9
(5E)-5-[(4-tert-Butylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one N/A N/A

Insights :

  • Chloro and fluoro substituents generally increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .

Structural and Crystallographic Insights

  • Isostructurality : Compounds 4 and 5 in and (chloro vs. fluoro derivatives) are isostructural, indicating that halogen substitution minimally disrupts crystal packing. This property is critical for drug formulation and bioavailability .
  • Planarity : The thiazolone core in remains nearly planar, with substituents like 4-tert-butylphenyl adopting perpendicular orientations to optimize crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.